molecular formula C7H7NO4 B12426213 2-Furoylglycine-d3

2-Furoylglycine-d3

Cat. No.: B12426213
M. Wt: 172.15 g/mol
InChI Key: KSPQDMRTZZYQLM-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furoylglycine-d3 is a deuterated form of 2-Furoylglycine, a compound that is a recognized biomarker for coffee consumption. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C7D3H4NO4, and it has a molecular weight of 172.15 .

Preparation Methods

The preparation of 2-Furoylglycine-d3 involves synthetic routes that typically include the incorporation of deuterium atoms into the 2-Furoylglycine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

2-Furoylglycine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Furoylglycine-d3 is used in a variety of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of 2-Furoylglycine in biological samples.

    Biology: It is used in metabolic studies to trace the metabolic pathways of 2-Furoylglycine.

    Medicine: It is used in clinical research to study the effects of coffee consumption on human health.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 2-Furoylglycine-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound allow researchers to track its metabolic fate using mass spectrometry. The molecular targets and pathways involved include glycine N-acyltransferase, which catalyzes the formation of N-acylglycines from acyl-CoA and glycine .

Comparison with Similar Compounds

2-Furoylglycine-d3 is unique due to its deuterium labeling, which distinguishes it from non-labeled 2-Furoylglycine. Similar compounds include:

These compounds share similar metabolic pathways but differ in their specific applications and labeling.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

172.15 g/mol

IUPAC Name

2-[(3,4,5-trideuteriofuran-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10)/i1D,2D,3D

InChI Key

KSPQDMRTZZYQLM-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)NCC(=O)O)[2H]

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)O

Origin of Product

United States

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